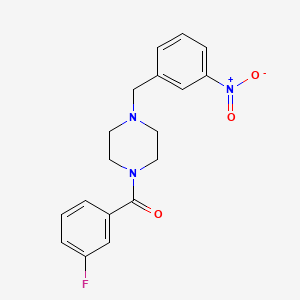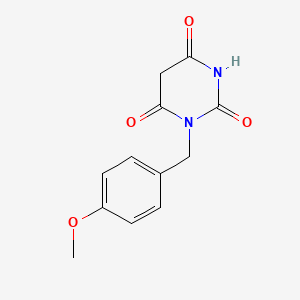
benzyl 4-(bromoethynyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(bromoethynyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential applications in the field of organic synthesis and material science. Its structure and reactivity allow for the exploration of various chemical reactions and the synthesis of complex molecules.
Synthesis Analysis
The synthesis of related pyrrole derivatives involves a variety of techniques, including condensation reactions, microwave-accelerated synthesis, and lithiation methods. For example, the microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate showcases an efficient pathway to obtain pyrrole derivatives in high yield and purity, highlighting the utility of microwave energy in promoting chemical reactions (Regourd et al., 2006).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been explored through experimental and quantum chemical approaches, revealing insights into their conformation and electronic distribution. For instance, the crystal structure analysis of a similar pyrrole derivative provided detailed information on molecular dimensions, hydrogen bonding patterns, and the spatial arrangement of substituents (Silva et al., 2006).
Chemical Reactions and Properties
Pyrrole derivatives engage in a wide range of chemical reactions, including carbonylative cyclization and azo coupling, leading to the formation of diverse functionalized molecules. The palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine under carbon monoxide pressure is a notable example, demonstrating the potential of pyrrole derivatives in synthetic organic chemistry (Bae & Cho, 2014).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as their crystalline structure and thermal stability, are crucial for their practical applications. Studies have shown that these compounds can form stable dimers through hydrogen bonding, which is significant for understanding their behavior in different environments (Senge & Smith, 2005).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including reactivity and interaction with other molecules, have been extensively studied. For example, the interaction analysis and spectroscopic properties of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate reveal the compound's potential for forming dimers and engaging in multiple interactions, which are essential for its chemical behavior and applications (Singh et al., 2013).
Propriétés
IUPAC Name |
benzyl 4-(2-bromoethynyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-11-14(8-9-17)12(2)18-15(11)16(19)20-10-13-6-4-3-5-7-13/h3-7,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBPSQKISGDGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C#CBr)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-allyl-4-(1H-imidazol-2-ylmethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5584841.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5584864.png)

![rel-(3aS,6aS)-1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5584886.png)
![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5584887.png)
![3-{5-[1-(2-pyridinyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5584890.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-morpholinecarboxamide](/img/structure/B5584895.png)
![N,3,5,7-tetramethyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B5584901.png)
![N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5584906.png)
![3-{[3-(ethylthio)-2-thienyl]thio}-3-(3-nitrophenyl)-1-phenyl-1-propanone](/img/structure/B5584918.png)
![2-methyl-4-(4-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5584920.png)